molecular formula C15H17N5O5 B2993602 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 2034289-07-9

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide

Cat. No.: B2993602
CAS No.: 2034289-07-9
M. Wt: 347.331
InChI Key: JOGVNYZMKSQHGS-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H17N5O5 and its molecular weight is 347.331. The purity is usually 95%.
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Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines various functional groups, which may contribute to its diverse biological activities. Its molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3 with a molecular weight of approximately 344.38 g/mol. The presence of the oxadiazole and oxazolidinone moieties is particularly noteworthy, as these structures are often linked to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains and fungi. The dual functionality of this compound may enhance its antimicrobial efficacy.

Anticancer Properties

The potential anticancer activity of this compound is supported by studies on related oxadiazole derivatives. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the oxazolidinone structure may further augment its anticancer potential by targeting specific oncogenic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of similar heterocyclic compounds suggest that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(2-oxooxazolidin -3-y)acetamide may also be effective in reducing inflammation. This could be particularly relevant for conditions such as arthritis or inflammatory bowel disease.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(2-oxooxazolidin -3-y)acetamide, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
6-Methylpyridine DerivativeContains a methyl group on pyridineAntimicrobial
4-Oxadiazole AnalogSimilar oxadiazole ring structureAntitubercular
Pyridine-Chromene HybridCombines pyridine and chromene moietiesAntidiabetic

This table highlights how structural variations can influence the biological activities of related compounds.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of various oxadiazole derivatives found that those with ethoxy substitutions exhibited enhanced activity against Gram-positive bacteria. This suggests that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(2-oxooxazolidin -3-y)acetamide may also possess similar properties.
  • Anticancer Research : In vitro studies on oxadiazole-containing compounds revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.
  • Inflammation Model : Experimental models assessing the anti-inflammatory effects of oxadiazole derivatives indicated a reduction in pro-inflammatory cytokines in treated subjects compared to controls.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O5/c1-2-23-12-4-3-10(7-17-12)14-18-13(25-19-14)8-16-11(21)9-20-5-6-24-15(20)22/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGVNYZMKSQHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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